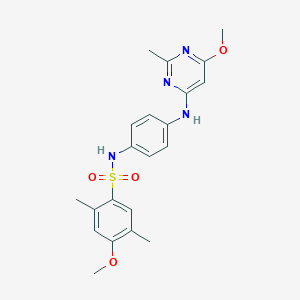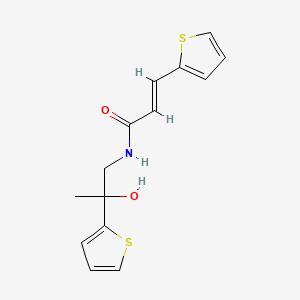
(E)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)-3-(thiophen-2-yl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)-3-(thiophen-2-yl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and biotechnology. This compound is a member of the acrylamide family, which is widely used in the synthesis of polymers, plastics, and other materials. In recent years, there has been a growing interest in the potential biological activities of this compound, which has led to numerous studies investigating its properties and applications.
Mecanismo De Acción
The mechanism of action of (E)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)-3-(thiophen-2-yl)acrylamide is not fully understood, but several studies have suggested that it may act through multiple pathways. One proposed mechanism is that this compound can inhibit the activity of enzymes involved in cancer cell proliferation, such as cyclin-dependent kinases. Another proposed mechanism is that this compound can induce apoptosis in cancer cells by activating the caspase cascade. Furthermore, this compound has been shown to have antioxidant properties, which may protect cells from oxidative stress and damage.
Biochemical and Physiological Effects
Several studies have investigated the biochemical and physiological effects of this compound in vitro and in vivo. In vitro studies have shown that this compound can inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce oxidative stress. In vivo studies have demonstrated that this compound can reduce tumor growth and metastasis in animal models of cancer. Furthermore, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (E)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)-3-(thiophen-2-yl)acrylamide in lab experiments include its potential biological activities, which may be useful in investigating the mechanisms of cancer cell proliferation, apoptosis, and oxidative stress. Furthermore, this compound may have applications in the development of novel cancer therapies and neuroprotective agents. However, there are also limitations to using this compound in lab experiments, including its potential toxicity and the need for further studies to fully understand its mechanisms of action.
Direcciones Futuras
There are numerous future directions for research on (E)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)-3-(thiophen-2-yl)acrylamide. One direction is to investigate its potential applications in the development of novel cancer therapies and neuroprotective agents. Furthermore, future studies could focus on elucidating the mechanisms of action of this compound and identifying potential targets for its activity. Additionally, there is a need for further studies to evaluate the safety and toxicity of this compound in vivo and in clinical trials. Overall, this compound is a promising compound for scientific research, with potential applications in various fields.
Métodos De Síntesis
The synthesis of (E)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)-3-(thiophen-2-yl)acrylamide involves the reaction of 2-acetylthiophene and 2-hydroxyethyl acrylate in the presence of a catalyst. The reaction proceeds through a Michael addition reaction, followed by cyclization and dehydration to yield the final product. The reaction conditions and parameters can be optimized to achieve high yields and purity of the product.
Aplicaciones Científicas De Investigación
(E)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)-3-(thiophen-2-yl)acrylamide has been extensively studied for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Several studies have reported that this compound can inhibit the growth and proliferation of cancer cells, induce apoptosis, and sensitize cancer cells to chemotherapy. Furthermore, this compound has been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
(E)-N-(2-hydroxy-2-thiophen-2-ylpropyl)-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S2/c1-14(17,12-5-3-9-19-12)10-15-13(16)7-6-11-4-2-8-18-11/h2-9,17H,10H2,1H3,(H,15,16)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQLCZQKLOUHLQQ-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C=CC1=CC=CS1)(C2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CNC(=O)/C=C/C1=CC=CS1)(C2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-[({[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}methanimidoyl)amino]({[3-(trifluoromethoxy)phenyl]methylidene})amine hydrobromide](/img/structure/B2881449.png)

![3-(dimethylamino)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B2881453.png)
![2-((3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2881454.png)
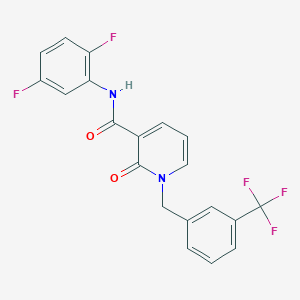
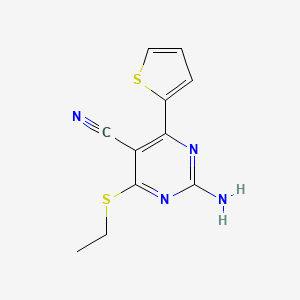
![4-(4-chlorophenyl)-6-(3-isopropoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2881458.png)
![N-(3-acetylphenyl)-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2881459.png)
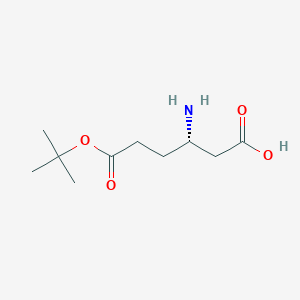

![7-Chloro-furo[3,2-B]pyridine-2-carbonitrile](/img/structure/B2881464.png)
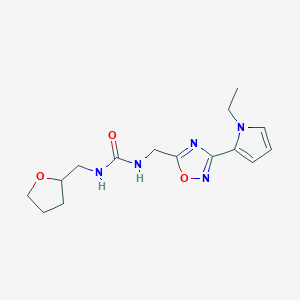
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-ethoxybenzamide](/img/structure/B2881467.png)
